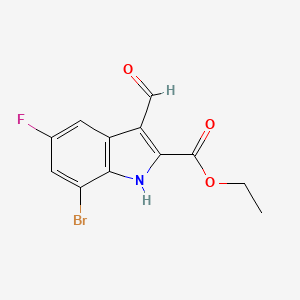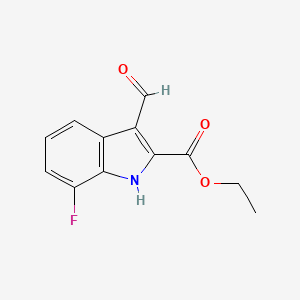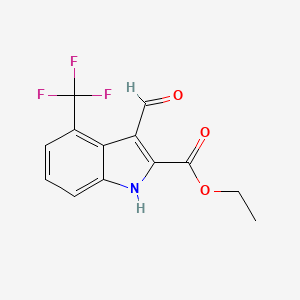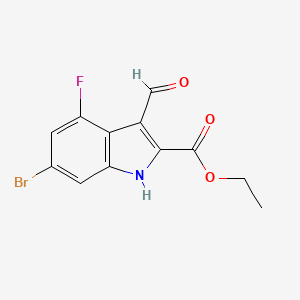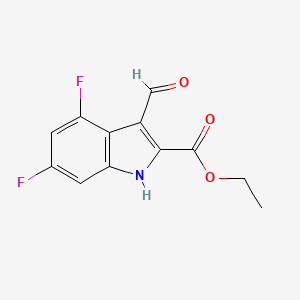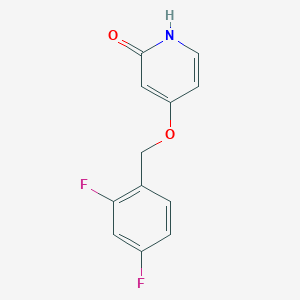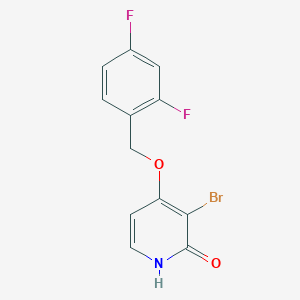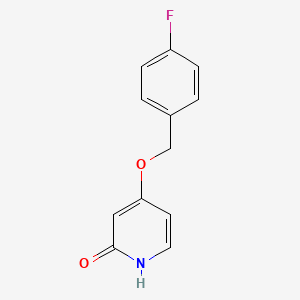
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one
概要
説明
4-(4-Fluorobenzyloxy)-1H-pyridin-2-one (4-FBP) is a fluorinated pyridinone derived from 4-fluorobenzaldehyde, a compound that has been studied extensively due to its wide range of applications. 4-FBP has been used in various scientific research applications, including as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. Its unique properties have made it a valuable tool for researchers in a variety of fields.
科学的研究の応用
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one has been used in a variety of scientific research applications. It has been used as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of protein-protein interactions, as a substrate for enzyme kinetics, and as a fluorescent label for DNA sequencing.
作用機序
The mechanism of action of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one is not yet fully understood. It is believed that the fluorine atom in the 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one molecule is responsible for its unique properties, such as its ability to bind to proteins and inhibit enzymes. The fluorine atom is thought to interact with the active sites of proteins and enzymes, thus preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one are still being studied. However, it has been shown to have some effects on enzymes and proteins. For example, it has been shown to inhibit the activity of some enzymes, such as protein kinases, and to stabilize some proteins, such as G-proteins. It has also been shown to have some effects on cell growth and differentiation.
実験室実験の利点と制限
The advantages of using 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one in lab experiments include its relatively low cost, its ease of synthesis, and its ability to bind to proteins and inhibit enzymes. Its limitations include its lack of specificity for certain proteins and enzymes, its potential for toxicity, and its potential for interfering with other biochemical processes.
将来の方向性
There are many potential future directions for further research on 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one. These include exploring its potential as a therapeutic agent, developing methods to improve its specificity for certain proteins and enzymes, and studying its effects on other biochemical processes. Additionally, further research could focus on understanding its mechanism of action and developing methods to reduce its potential for toxicity.
特性
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)8-16-11-5-6-14-12(15)7-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJUQBGIVXKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=O)NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


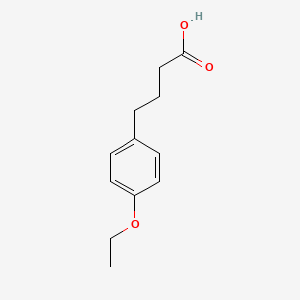
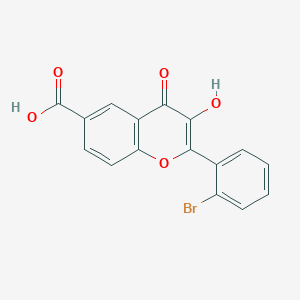
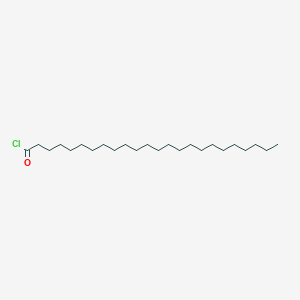
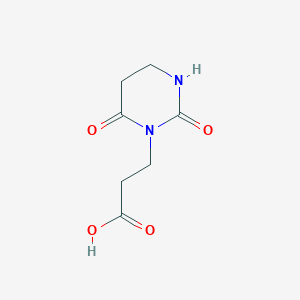
![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)
